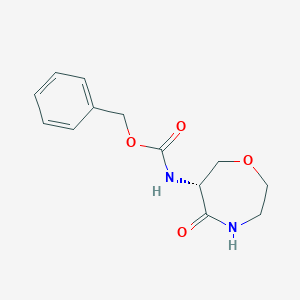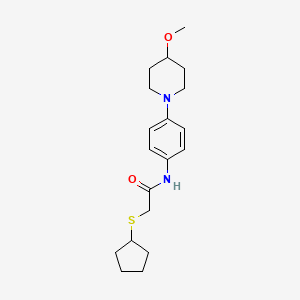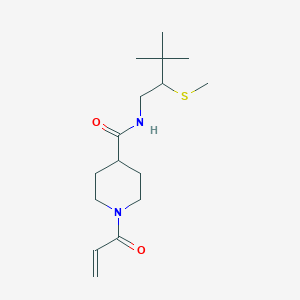
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
科学的研究の応用
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
作用機序
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that activate immune cells. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide specifically targets a protein called STING, which is involved in the immune response to viral infections. When STING is activated by N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, it triggers a cascade of signaling events that lead to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide also increases the permeability of blood vessels in tumors, which allows immune cells to infiltrate and attack the cancer cells. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of new blood vessels in tumors, which can limit the supply of nutrients to the cancer cells.
実験室実験の利点と制限
One advantage of N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the immune response to cancer. However, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has some limitations for lab experiments. It is highly reactive and can form adducts with proteins, which can complicate experiments. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has a short half-life in the body, which makes it difficult to administer in vivo.
将来の方向性
For research include understanding the mechanism of action in more detail, developing more stable analogs, and exploring combination therapies.
合成法
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process starting with 2,3-dimethyl-2-butene-1-thiol. The thiol is reacted with 3-bromopropionyl chloride and then with piperidine-4-carboxylic acid to form the N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide molecule. The final product is purified through recrystallization and column chromatography.
特性
IUPAC Name |
N-(3,3-dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-6-14(19)18-9-7-12(8-10-18)15(20)17-11-13(21-5)16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMZKPLRTYVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)


![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)
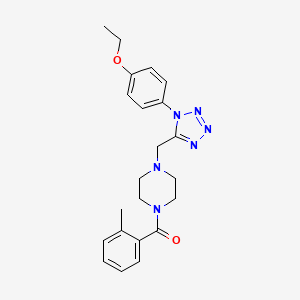


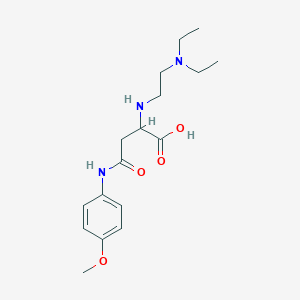
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)
![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)
